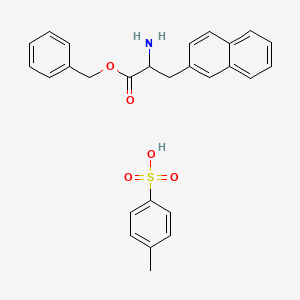

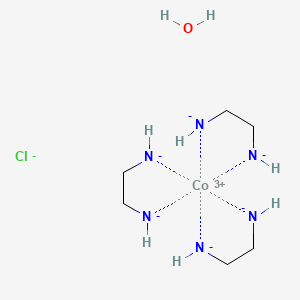

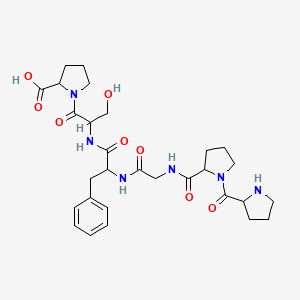

![molecular formula C18H17ClFNO3 B12323233 benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-L-p-フルオロフェニルアラニンクロロメチルケトン: は、その潜在的な治療的および産業的用途により、科学界で大きな注目を集めている化学化合物です。プロテアーゼ阻害剤としての役割で知られており、その生物活性と作用機序について広範囲にわたって研究されています。

準備方法

化学反応の分析

科学的研究の応用

Z-L-p-フルオロフェニルアラニンクロロメチルケトンは、科学研究においてさまざまな用途があります。

化学: 酵素阻害のメカニズムを研究し、新しい合成方法を開発するために使用されます。

生物学: この化合物は、プロテアーゼ活性とタンパク質相互作用の研究に使用されます。

医学: 特にプロテアーゼを標的とする薬剤の開発において、潜在的な治療用途があります。

産業: この化合物は、医薬品の製造や、さまざまな産業プロセスにおける研究ツールとして使用されます。

作用機序

Z-L-p-フルオロフェニルアラニンクロロメチルケトンの作用機序には、プロテアーゼ酵素の阻害が含まれます。この化合物は、酵素の活性部位に結合し、基質のアクセスを阻止することにより、酵素の活性を阻害します。この相互作用は、プロテアーゼを含む生物学的経路を調節できるため、その治療の可能性にとって重要です。

類似の化合物との比較

Z-L-p-フルオロフェニルアラニンクロロメチルケトンは、次のような他のプロテアーゼ阻害剤と比較することができます。

Z-L-フェニルアラニンクロロメチルケトン: 構造が似ていますが、フルオロ基がありません。これは、結合親和性と特異性に影響を与える可能性があります。

Z-L-p-フルオロフェニルアラニンのブロモメチルケトン: 類似していますが、塩素ではなく臭素原子があります。これは、その反応性と生物活性に影響を与える可能性があります。

Z-L-p-フルオロフェニルアラニンクロロメチルケトンの独自性は、フルオロ基などの特定の構造的特徴にあります。これにより、結合特性と安定性が向上する可能性があります。

類似化合物との比較

Z-L-p-Fluoro-Phe-chloromethylketone can be compared with other protease inhibitors such as:

Z-L-Phenylalanine chloromethyl ketone: Similar in structure but lacks the fluoro group, which may affect its binding affinity and specificity.

Z-L-p-Fluoro-Phe-bromomethyl ketone: Similar but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

The uniqueness of Z-L-p-Fluoro-Phe-chloromethylketone lies in its specific structural features, such as the fluoro group, which can enhance its binding properties and stability.

特性

IUPAC Name |

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSAFSLNOWRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

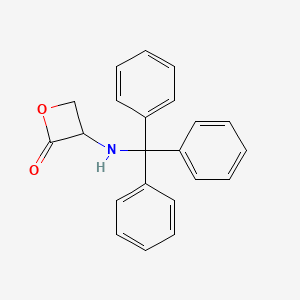

![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)

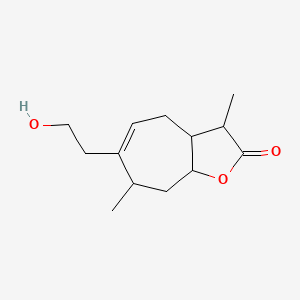

![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

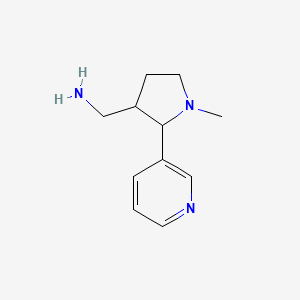

![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)

![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)

![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)